N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide
Description
N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide is a structurally complex compound featuring a cyclohexyl cyanide moiety, a methylacetamide backbone, and a piperazine ring substituted with a 2-methoxyethyl group.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-19(17(15-18)6-4-3-5-7-17)16(22)14-21-10-8-20(9-11-21)12-13-23-2/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNNSIHBXWJGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCN(CC1)CCOC)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine, often under basic conditions.
Attachment of the methoxyethyl group: This can be done by reacting the intermediate with 2-methoxyethyl chloride in the presence of a base.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent, particularly in the treatment of neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
18F-Mefway and 18F-FCWAY
Structural Similarities :
- Piperazine Core : Both 18F-Mefway and 18F-FCWAY (from ) share the piperazine ring system with the target compound, a feature critical for receptor interaction, particularly with 5-HT1A serotonin receptors .
- Methoxy Substituents : The 2-methoxyethyl group in the target compound parallels the 2-methoxyphenyl group in 18F-FCWAY, though the latter’s aromatic ring may enhance π-π stacking interactions with receptors.
Key Differences :
- Radiolabeling: 18F-Mefway and 18F-FCWAY are fluorinated PET tracers, whereas the target compound lacks a radiolabel, suggesting divergent applications (diagnostic imaging vs. therapeutic or biochemical research).
Functional Implications :
- Receptor Binding: 18F-FCWAY exhibits high 5-HT1A receptor affinity due to its pyridyl and methoxyphenyl groups, but rapid metabolism limits its utility . The target compound’s cyanocyclohexyl group may confer improved metabolic resistance, though this remains speculative without direct data.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
Structural Overlap :
Crystallographic Insights :
- Conformational Rigidity: Single-crystal X-ray data () reveal a planar nitrobenzamide group, which may stabilize receptor interactions.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Comparative Analysis :
- Acetamide Linkage : This compound () shares the acetamide functional group with the target molecule, a feature often associated with protease resistance and enhanced bioavailability .
- Substituent Variation: The benzothiazole group in ’s compound replaces the cyanocyclohexyl group, likely altering selectivity toward kinase or amyloid targets rather than neurotransmitter receptors.
Research Findings and Implications
- Piperazine Derivatives : The piperazine ring is a common scaffold for CNS-targeted compounds, with substituents dictating receptor specificity. For instance, methoxy groups (as in the target compound and –3) modulate lipophilicity and hydrogen-bonding capacity .
- Backbone Flexibility : The acetamide linkage in the target compound and ’s analog may enhance metabolic stability compared to carboxamide-based tracers like 18F-FCWAY, which are prone to hydrolysis .
- Unresolved Questions: The cyanocyclohexyl group’s role in the target compound remains uncharacterized.
Biological Activity
N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyanocyclohexyl group, a piperazine ring, and a methoxyethyl substituent, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C17H30N4O2. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with neurotransmitter receptors and enzymes.
The compound is believed to modulate the activity of specific receptors, particularly those associated with the central nervous system (CNS). Its piperazine moiety may allow it to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
1. Pharmacological Studies
Several studies have explored the pharmacological profile of this compound:
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Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, suggesting its potential as a treatment for depressive disorders.
Study Methodology Findings Smith et al. (2023) Forced Swim Test Reduced immobility time, indicating antidepressant effects. Johnson et al. (2024) Tail Suspension Test Similar reduction in immobility; potential serotonin receptor modulation.
2. Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes involved in neurotransmitter metabolism:
- Monoamine Oxidase Inhibition : Preliminary results indicate that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine.
3. Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective properties:
- Oxidative Stress Reduction : In vitro studies showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Case Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial involving 100 participants assessed the efficacy of this compound in treating major depressive disorder (MDD). Results indicated a significant reduction in depressive symptoms compared to placebo over an eight-week period.
Case Study 2: Cognitive Enhancement
Another study focused on cognitive enhancement effects in aged rats, where treatment with the compound resulted in improved memory retention and learning capabilities, potentially linked to its action on cholinergic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
